molecular formula C10H13NO3S B15321559 2,4,6-Trimethoxybenzothioamide

2,4,6-Trimethoxybenzothioamide

Cat. No.: B15321559
M. Wt: 227.28 g/mol
InChI Key: PGBBUTGLBVGGMA-UHFFFAOYSA-N
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Description

2,4,6-Trimethoxybenzothioamide is an organic compound with the molecular formula C10H13NO3S. It is characterized by the presence of three methoxy groups attached to a benzene ring and a thioamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trimethoxybenzothioamide typically involves the reaction of 2,4,6-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonia or an amine to yield the thioamide . The reaction conditions generally require a controlled temperature environment and the use of appropriate solvents to facilitate the reactions.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for yield and purity, often involving steps such as recrystallization and purification through chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trimethoxybenzothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4,6-Trimethoxybenzothioamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4,6-Trimethoxybenzothioamide involves its interaction with specific molecular targets. The thioamide group can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The methoxy groups may also play a role in modulating the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 2,4,6-Trimethoxybenzoic acid
  • 2,4,6-Trimethoxybenzaldehyde
  • 2,4,6-Trimethoxyaniline

Comparison: 2,4,6-Trimethoxybenzothioamide is unique due to the presence of the thioamide group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. While 2,4,6-Trimethoxybenzoic acid and 2,4,6-Trimethoxybenzaldehyde are primarily used in organic synthesis, the thioamide derivative is explored for its broader range of applications in biology and medicine .

Properties

Molecular Formula

C10H13NO3S

Molecular Weight

227.28 g/mol

IUPAC Name

2,4,6-trimethoxybenzenecarbothioamide

InChI

InChI=1S/C10H13NO3S/c1-12-6-4-7(13-2)9(10(11)15)8(5-6)14-3/h4-5H,1-3H3,(H2,11,15)

InChI Key

PGBBUTGLBVGGMA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=S)N)OC

Origin of Product

United States

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